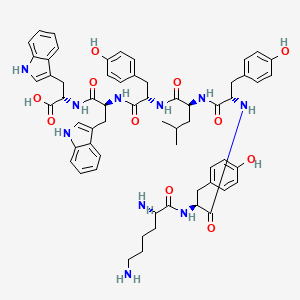

L-Lysyl-L-tyrosyl-L-tyrosyl-L-leucyl-L-tyrosyl-L-tryptophyl-L-tryptophan

Description

Properties

CAS No. |

915146-70-2 |

|---|---|

Molecular Formula |

C61H72N10O11 |

Molecular Weight |

1121.3 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoic acid |

InChI |

InChI=1S/C61H72N10O11/c1-35(2)27-49(67-58(78)51(29-37-16-22-42(73)23-17-37)69-57(77)50(28-36-14-20-41(72)21-15-36)66-55(75)46(63)11-7-8-26-62)56(76)68-52(30-38-18-24-43(74)25-19-38)59(79)70-53(31-39-33-64-47-12-5-3-9-44(39)47)60(80)71-54(61(81)82)32-40-34-65-48-13-6-4-10-45(40)48/h3-6,9-10,12-25,33-35,46,49-54,64-65,72-74H,7-8,11,26-32,62-63H2,1-2H3,(H,66,75)(H,67,78)(H,68,76)(H,69,77)(H,70,79)(H,71,80)(H,81,82)/t46-,49-,50-,51-,52-,53-,54-/m0/s1 |

InChI Key |

KDSQIHZFPMERON-YLMXJMPESA-N |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@@H](CC4=CNC5=CC=CC=C54)C(=O)O)NC(=O)[C@H](CC6=CC=C(C=C6)O)NC(=O)[C@H](CC7=CC=C(C=C7)O)NC(=O)[C@H](CCCCN)N |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CC4=CNC5=CC=CC=C54)C(=O)O)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(CC7=CC=C(C=C7)O)NC(=O)C(CCCCN)N |

Origin of Product |

United States |

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis is one of the most common methods for synthesizing peptides. The process involves the following steps:

Resin Selection : A suitable resin is chosen based on the desired properties of the final peptide product. Typically, polystyrene or polyethylene glycol resins are used.

-

- The first amino acid (often protected) is attached to the resin.

- Subsequent amino acids are added one at a time through coupling reactions, typically using activating agents like DIC (diisopropylcarbodiimide) or HATU (hexafluoro-phosphate azabenzotriazole tetramethyl uronium) to facilitate the formation of peptide bonds.

Deprotection Steps : After each coupling, protective groups on the amino acids are removed to allow for further reactions. Common protective groups include Fmoc (9-fluorenylmethoxycarbonyl) for amines and t-butoxy for carboxylic acids.

Cleavage from Resin : Once the full peptide sequence is assembled, it is cleaved from the resin using a cleavage cocktail often containing trifluoroacetic acid (TFA).

Purification : The crude peptide is purified using high-performance liquid chromatography (HPLC) to achieve the desired purity level.

Solution-Phase Synthesis

Solution-phase synthesis can also be employed for shorter peptides or when specific modifications are needed:

Amino Acid Activation : Each amino acid must be activated before coupling, typically using carbodiimide chemistry.

Sequential Coupling : Similar to SPPS, amino acids are added sequentially in solution, ensuring that each step is monitored for completeness.

Purification and Characterization : The final product is purified and characterized using techniques such as mass spectrometry and NMR spectroscopy to confirm structure and purity.

Comparative Analysis of Preparation Methods

| Method | Advantages | Disadvantages |

|---|---|---|

| Solid-Phase Peptide Synthesis | High efficiency for complex sequences; automation possible | Limited by resin capacity; requires multiple deprotection steps |

| Solution-Phase Synthesis | Greater flexibility in reaction conditions; easier to modify reactions | More labor-intensive; lower yields for longer peptides |

Research Findings and Applications

Recent studies have highlighted the potential therapeutic applications of peptides like L-Lysyl-L-tyrosyl-L-tyrosyl-L-leucyl-L-tyrosyl-L-tryptophyl-L-tryptophan in drug delivery systems and as therapeutic agents due to their ability to mimic natural proteins and influence biological pathways.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The tyrosine residues can undergo oxidation to form dityrosine cross-links.

Reduction: Disulfide bonds, if present, can be reduced using agents like dithiothreitol (DTT).

Substitution: Amino acid residues can be substituted with other amino acids to study structure-activity relationships.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2) or peracetic acid.

Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.

Substitution: Site-directed mutagenesis or chemical synthesis.

Major Products

Oxidation: Formation of dityrosine or other oxidized derivatives.

Reduction: Cleavage of disulfide bonds, leading to linear peptides.

Substitution: Modified peptides with altered amino acid sequences.

Scientific Research Applications

Role in Protein Synthesis

L-tyrosine and L-tryptophan are known precursors for neurotransmitters such as dopamine and serotonin, respectively. The incorporation of these amino acids into peptides can enhance their bioactivity and therapeutic potential. Research indicates that peptides containing these amino acids may influence mood and cognitive functions by modulating neurotransmitter levels in the brain .

Psychiatric Applications

The compound's components have been studied for their effects on mental health. For instance, L-tryptophan has been associated with improved mood and reduced symptoms of depression when administered as a supplement. A study indicated that L-tryptophan supplementation could enhance serotonin synthesis, which is crucial for mood regulation .

Nutritional Supplementation

Peptides similar to L-Lysyl-L-tyrosyl-L-tyrosyl-L-leucyl-L-tyrosyl-L-tryptophyl-L-tryptophan are often included in dietary supplements aimed at improving emotional well-being and cognitive performance. The inclusion of these amino acids can potentially enhance the nutritional profile of protein supplements used by athletes and individuals seeking to improve mental clarity .

Data Tables

| Amino Acid | Neurotransmitter | Function |

|---|---|---|

| L-Tryptophan | Serotonin | Mood regulation, sleep cycle |

| L-Tyrosine | Dopamine | Reward system, motivation |

| L-Leucine | Leucine-derived peptides | Muscle repair and growth |

Case Study 1: Tryptophan Supplementation and Mood Enhancement

A randomized controlled trial investigated the effects of L-tryptophan supplementation on mood disorders. Participants receiving L-tryptophan showed significant improvements in mood stability compared to the placebo group, suggesting its efficacy in managing depressive symptoms .

Case Study 2: Peptide Impact on Cognitive Function

Research involving a peptide-rich diet demonstrated that participants consuming high levels of tryptophan-rich proteins exhibited enhanced cognitive performance in tasks requiring emotional processing. This suggests that dietary peptides can influence cognitive functions through their impact on neurotransmitter levels .

Mechanism of Action

The mechanism of action of L-Lysyl-L-tyrosyl-L-tyrosyl-L-leucyl-L-tyrosyl-L-tryptophyl-L-tryptophan involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide can bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact mechanism depends on the specific biological context and the target involved.

Comparison with Similar Compounds

Structural and Functional Comparison with Cyclic Dipeptides

Cyclo(L-tyrosyl-L-prolyl) (cyclo(Tyr-Pro)) is a cyclic dipeptide with demonstrated antibacterial activity against Staphylococcus aureus and Escherichia coli. Encapsulation in liposomes enhances its efficacy, reducing minimum inhibitory concentrations (MICs) by improving delivery . In contrast, the target heptapeptide’s linear structure and longer chain may confer distinct modes of action, such as membrane disruption via aromatic side chains or protein-protein interactions. Cyclic peptides generally exhibit greater metabolic stability, whereas linear peptides like the target compound may have higher conformational flexibility .

Table 1: Key Differences Between Cyclic and Linear Peptides

Comparison with Linear Peptides Containing Tyr/Trp Residues

L-Arginine, L-tryptophyl-L-tyrosyl-L-phenylalanyl-L-tryptophyl-L-tyrosyl-

This hexapeptide (molecular weight ~1,020.14 g/mol) shares aromatic Tyr and Trp residues but includes arginine (Arg) and phenylalanine (Phe). The absence of lysine (Lys) and leucine (Leu) in this compound may reduce its cationic charge and hydrophobic interactions compared to the target heptapeptide. Arg residues enhance solubility in aqueous environments, whereas Lys in the target peptide could improve membrane binding .

Glycine, L-histidylglycyl-L-tryptophyl-L-alanyl-L-tyrosyl-

With a molecular weight of ~689.72 g/mol, this pentapeptide incorporates histidine (His) and glycine (Gly), which increase polarity.

Table 2: Linear Peptide Comparison

Influence of Tyrosine and Tryptophan Modifications

3-Methyl-L-tyrosine (CAS 17028-03-4) is a modified Tyr derivative with a methyl group at the 3-position of the aromatic ring. Similarly, substituting Tyr with phenylalanine (Phe) removes the hydroxyl group entirely, as seen in CPK® atomic model comparisons . Such changes highlight the critical role of Tyr’s hydroxyl in the target peptide’s solubility and interaction capabilities.

Physicochemical Properties and Stability

The target peptide’s multiple Tyr and Trp residues contribute to strong UV absorbance at 280 nm, a property useful for quantification. However, its linear structure may render it susceptible to enzymatic degradation compared to cyclic analogs like cyclo(Tyr-Pro) . Encapsulation strategies, as demonstrated for cyclo(Tyr-Pro), could enhance its stability and bioavailability .

Biological Activity

L-Lysyl-L-tyrosyl-L-tyrosyl-L-leucyl-L-tyrosyl-L-tryptophyl-L-tryptophan is a complex peptide composed of several amino acids, notable for its potential biological activities. This article explores its structure, biological functions, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of approximately 1,056.36 g/mol. The structure consists of multiple amino acids, including lysine, tyrosine, leucine, and tryptophan, which contribute to its diverse biological roles.

Biological Activity

1. Antioxidant Properties

Research indicates that peptides containing tyrosine and tryptophan exhibit antioxidant activities. These amino acids can scavenge free radicals, thereby protecting cells from oxidative stress. A study demonstrated that tryptophan derivatives can enhance the antioxidant capacity of cells, suggesting that L-tyrosine and L-tryptophan in this peptide may similarly contribute to antioxidant defenses .

2. Neuroprotective Effects

Tryptophan is a precursor to serotonin, a neurotransmitter involved in mood regulation. Studies have shown that peptides with tryptophan can influence serotonin levels, potentially providing neuroprotective effects against conditions like depression and anxiety . The presence of multiple tryptophan residues in this compound may enhance these effects.

3. Immune Modulation

Peptides derived from amino acids such as lysine and tyrosine have been shown to modulate immune responses. Research suggests that these peptides can stimulate the production of cytokines, which play critical roles in immune signaling . This modulation could be significant in therapeutic applications for autoimmune diseases or infections.

Research Findings and Case Studies

Potential Applications

Given its biological activities, this compound holds promise for various applications:

- Nutraceuticals : Its antioxidant properties could be harnessed in dietary supplements aimed at enhancing overall health.

- Pharmaceuticals : The immune-modulating effects suggest potential use in developing treatments for autoimmune diseases or enhancing vaccine efficacy.

- Neuropharmaceuticals : Its neuroprotective potential could lead to new therapies for mood disorders.

Q & A

What methodologies are recommended for synthesizing L-Lysyl-L-tyrosyl-L-tyrosyl-L-leucyl-L-tyrosyl-L-tryptophyl-L-tryptophan, and how can aggregation be minimized during synthesis?

Basic:

Solid-phase peptide synthesis (SPPS) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry is the standard approach. Sequential coupling of protected amino acids to a resin-bound chain is performed, with repeated deprotection (e.g., 20% piperidine in DMF) and washing steps. For tyrosine and tryptophan residues, orthogonal protecting groups (e.g., tert-butyl for tyrosine hydroxyl groups) prevent side reactions. Post-synthesis cleavage from the resin (e.g., TFA/water/TIS cocktail) and purification via reverse-phase HPLC (C18 column, 0.1% TFA/acetonitrile gradient) are critical .

Advanced:

To mitigate aggregation during synthesis:

- Use microwave-assisted SPPS to enhance coupling efficiency and reduce reaction times.

- Incorporate pseudoproline dipeptides at bulky residue junctions (e.g., Leu-Tyr) to improve solubility.

- Employ chaotropic agents (e.g., 6 M guanidine HCl) in cleavage mixtures to disrupt β-sheet formation. Validate aggregation states using dynamic light scattering (DLS) or analytical ultracentrifugation .

How can structural contradictions (e.g., α-helix vs. β-sheet predictions) in this peptide be resolved experimentally?

Basic:

Circular dichroism (CD) spectroscopy in the far-UV range (190–250 nm) under varying pH and temperature conditions can identify dominant secondary structures. Compare results to reference spectra of known α-helical or β-sheet peptides. For tyrosine-rich regions, monitor UV absorbance at 275 nm to assess aromatic stacking interactions .

Advanced:

- Use nuclear magnetic resonance (NMR) spectroscopy (e.g., 2D NOESY) to resolve atomic-level structural details, particularly for flexible regions.

- Apply molecular dynamics (MD) simulations (e.g., AMBER or CHARMM force fields) to model conformational stability over nanosecond timescales. Cross-validate with small-angle X-ray scattering (SAXS) data to reconcile discrepancies .

What strategies ensure stability of this peptide under physiological conditions for in vitro studies?

Basic:

- Store lyophilized peptide at -80°C under argon to prevent oxidation of tryptophan and tyrosine residues.

- For working solutions, use phosphate-buffered saline (PBS, pH 7.4) with 0.01% sodium azide to inhibit microbial growth. Avoid repeated freeze-thaw cycles .

Advanced:

- Incorporate D-amino acid substitutions at protease-prone sites (e.g., Leu-Tyr junctions) to enhance resistance to enzymatic degradation.

- Test stability in serum-containing media using LC-MS/MS to quantify degradation products over time. Add protease inhibitors (e.g., PMSF or EDTA) for extended assays .

How can researchers analyze interactions between this peptide and biological targets (e.g., receptors or enzymes)?

Basic:

- Surface plasmon resonance (SPR) with immobilized peptide on a CM5 chip to measure binding kinetics (KD, kon/koff) for target proteins.

- Isothermal titration calorimetry (ITC) to quantify thermodynamic parameters (ΔH, ΔS) of interactions .

Advanced:

- Cryo-electron microscopy (cryo-EM) for visualizing peptide-protein complexes at near-atomic resolution.

- Hydrogen-deuterium exchange mass spectrometry (HDX-MS) to map binding interfaces by monitoring solvent accessibility changes .

How should contradictory data on biological activity (e.g., conflicting IC50 values) be addressed?

Basic:

- Standardize assay conditions (e.g., cell passage number, serum concentration) to minimize variability.

- Validate purity (>95%) and endotoxin levels (<0.1 EU/µg) using HPLC and LAL assays, respectively .

Advanced:

- Perform dose-response curves in triplicate across independent labs to assess reproducibility.

- Use CRISPR-edited cell lines to isolate specific signaling pathways and reduce off-target effects .

What analytical techniques are critical for confirming the identity and purity of this peptide?

Basic:

- High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) to confirm molecular weight (error < 2 ppm).

- Amino acid analysis (AAA) via pre-column derivatization (e.g., AccQ-Tag) to quantify residue composition .

Advanced:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.